molecular formula C13H18N2O2 B2704885 Benzyl piperidin-3-ylcarbamate CAS No. 31648-54-1

Benzyl piperidin-3-ylcarbamate

Cat. No.: B2704885
CAS No.: 31648-54-1
M. Wt: 234.299
InChI Key: GEHZGURGZRSODK-UHFFFAOYSA-N
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Description

Benzyl piperidin-3-ylcarbamate: is an organic compound with the molecular formula C13H18N2O2. It is a white crystalline powder that is soluble in some organic solvents, such as alcohols, esters, and chlorinated hydrocarbons . This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl piperidin-3-ylcarbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is usually purified through recrystallization or chromatography techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Benzyl piperidin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl piperidin-3-ylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: this compound derivatives are explored for their potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of benzyl piperidin-3-ylcarbamate involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to interact with various receptors and enzymes, modulating their function and leading to the desired biological effects .

Comparison with Similar Compounds

  • Benzyl piperidin-4-ylcarbamate
  • Benzyl piperidin-2-ylcarbamate
  • Benzyl piperidin-3-ylcarbamate hydrochloride

Uniqueness: this compound is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound in drug discovery and development .

Biological Activity

Benzyl piperidin-3-ylcarbamate, also known as (R)-Benzyl piperidin-3-ylcarbamate, is an organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring substituted with a benzyl group and a carbamate group, making it a valuable intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system (CNS) .

Chemical Structure and Properties

This compound has the molecular formula C13H18N2O2C_{13}H_{18}N_{2}O_{2} and a molecular weight of 234.29 g/mol. The structure features a piperidine ring that enhances its lipophilicity, which is crucial for its interaction with biological targets .

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O₂
Molecular Weight234.29 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The primary biological activity of this compound is attributed to its role as a prodrug that converts to 3-aminopiperidine, which is involved in glucose metabolism regulation . This compound has been identified as an inhibitor of dipeptidyl peptidase-4 (DPP-4) , an enzyme implicated in glucose homeostasis and diabetes management .

Biochemical Pathways

The action of this compound primarily affects the glucose metabolism pathway , influencing insulin secretion and sensitivity. This mechanism makes it a candidate for further research in diabetes therapeutics.

Pharmacokinetics

This compound adheres to Lipinski's Rule of Five and Veber's rules, indicating favorable pharmacokinetic properties such as good oral bioavailability and permeability . The compound's stability under physiological conditions allows it to be effectively utilized in drug formulations.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in various therapeutic areas:

  • Diabetes Management : In vitro studies demonstrated that derivatives of this compound can significantly inhibit DPP-4 activity, leading to increased levels of incretin hormones and improved glycemic control .
  • CNS Activity : Research indicates that compounds similar to this compound exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Study FocusFindings
DPP-4 InhibitionSignificant inhibition leading to improved glycemic control
CNS NeuroprotectionPotential protective effects against neurodegeneration

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Optimization for Drug Development : Further structural modifications could enhance its efficacy and selectivity for DPP-4 inhibition.
  • Exploration in Other Therapeutic Areas : Investigating its effects on other metabolic pathways may reveal additional therapeutic uses.
  • Safety Profiling : Comprehensive toxicological studies are necessary to ensure safety for clinical applications.

Properties

IUPAC Name

benzyl N-piperidin-3-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHZGURGZRSODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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